7-OH-Cholesteryl-3-oleate
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Overview
Description
7-OH-Cholesteryl-3-oleate is a compound belonging to the class of oxysterols, which are oxygenated derivatives of cholesterol. This compound is characterized by the presence of a hydroxyl group at the 7th position and an oleate ester at the 3rd position of the cholesterol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-OH-Cholesteryl-3-oleate typically involves the esterification of 7beta-hydroxycholesterol with oleic acid. This reaction is often catalyzed by chemical agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out under mild conditions to prevent the degradation of the sensitive hydroxyl group .
Industrial Production Methods: The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-OH-Cholesteryl-3-oleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ester group can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as Jones reagent or pyridinium chlorochromate (PCC) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 7beta-hydroxy derivatives.
Substitution: Formation of various ester derivatives depending on the substituent used.
Scientific Research Applications
7-OH-Cholesteryl-3-oleate has been extensively studied for its potential therapeutic applications:
Mechanism of Action
The mechanism by which 7-OH-Cholesteryl-3-oleate exerts its effects involves several molecular targets and pathways:
Inhibition of Cholesterol Biosynthesis: The compound inhibits the endogenous cholesterol biosynthesis in the brain, which is correlated with reduced astrocyte proliferation and tumor growth.
Antitumor Activity: It has been shown to induce apoptosis in glioblastoma cells, likely through the modulation of cholesterol metabolism and signaling pathways.
Neuroprotective Effects: The compound promotes serotonergic reinnervation in the lesioned spinal cord by reducing glial reaction.
Comparison with Similar Compounds
7alpha-Hydroxycholesteryl 3-oleate: Similar structure but with an alpha-hydroxyl group at the 7th position.
7-Ketocholesteryl 3-oleate: Contains a keto group at the 7th position instead of a hydroxyl group.
7beta-Hydroxycholesterol: Lacks the oleate ester at the 3rd position
Comparison:
7-OH-Cholesteryl-3-oleate vs. 7alpha-Hydroxycholesteryl 3-oleate: The beta-hydroxyl group in this compound is more effective in inhibiting glioblastoma growth compared to the alpha-hydroxyl group.
This compound vs. 7-Ketocholesteryl 3-oleate: Both compounds exhibit antitumor activity, but the presence of the hydroxyl group in this compound provides additional neuroprotective effects.
This compound vs. 7beta-Hydroxycholesterol: The esterification with oleic acid enhances the compound’s lipophilicity and its ability to be incorporated into liposomal formulations for targeted delivery.
Properties
CAS No. |
141099-60-7 |
---|---|
Molecular Formula |
C45H78O3 |
Molecular Weight |
667.116 |
IUPAC Name |
[(3S,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-42(47)48-37-28-30-44(5)36(32-37)33-41(46)43-39-27-26-38(35(4)24-22-23-34(2)3)45(39,6)31-29-40(43)44/h14-15,33-35,37-41,43,46H,7-13,16-32H2,1-6H3/b15-14-/t35-,37+,38-,39+,40+,41+,43+,44+,45-/m1/s1 |
InChI Key |
MEOFSGIGKMJGOJ-FTKDFQSGSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4C(C)CCCC(C)C)C)C |
Synonyms |
7-hydroxycholesteryl-3-oleate |
Origin of Product |
United States |
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